molecular formula C12H15BrClNO B1282414 4-(4-Bromobenzoyl)piperidine hydrochloride CAS No. 64671-00-7

4-(4-Bromobenzoyl)piperidine hydrochloride

Cat. No.: B1282414
CAS No.: 64671-00-7
M. Wt: 304.61 g/mol
InChI Key: QNFPAHLLTDNUSX-UHFFFAOYSA-N
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Description

4-(4-Bromobenzoyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO and its molecular weight is 304.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques

    The compound has been used in the synthesis of various complex structures. For instance, it's involved in the synthesis of 14C-labelled 2-[4-(p-fluorobenzoyl)piperidin-1-yl]-2′-acetonaphthone hydrochloride, a glutamate release inhibitor (Karibe et al., 1989). Similarly, its derivatives have been synthesized for potential dual antihypertensive agents (Marvanová et al., 2016).

  • Structural and Molecular Studies

    The compound and its derivatives are subjects in structural and molecular studies. For example, the crystal and molecular structure of related compounds like 4-carboxypiperidinium chloride have been characterized (Szafran et al., 2007).

Pharmacological Research

  • Anticancer Agents

    Some derivatives of 4-(4-Bromobenzoyl)piperidine hydrochloride have been synthesized and evaluated as promising anticancer agents. Research shows compounds with this structure demonstrate significant anticancer potential (Rehman et al., 2018).

  • Antibacterial Activity

    N-substituted derivatives of this compound have been synthesized and shown moderate to significant antibacterial activity, highlighting its potential in developing new antibacterial agents (Khalid et al., 2016).

Safety and Hazards

4-(4-Bromobenzoyl)piperidine hydrochloride is classified as a warning substance. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

Properties

IUPAC Name

(4-bromophenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFPAHLLTDNUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60525108
Record name (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64671-00-7
Record name (4-Bromophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60525108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 30.9 g of 1-acetyl-4-(4-bromobenzoyl)piperidine is refluxed for 6 hours in 6N HCl, cooled, and the resulting insoluble salt is collected. The salt is recrystallized from an ethanol-ether mixture, then from isopropanol to give off-white crystals, mp 225°-227° C., 4-(4-bromobenzoyl)piperidine hydrochloride.
Quantity
30.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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